![molecular formula C20H18N4O2 B13750652 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- CAS No. 27184-69-6](/img/structure/B13750652.png)
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[p-Phenylenebis(azo)]di-m-cresol is an organic compound with the molecular formula C20H18N4O2. It is a type of azo compound, characterized by the presence of two azo groups (-N=N-) connected to a phenylene group and two m-cresol units. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[p-Phenylenebis(azo)]di-m-cresol typically involves the diazotization of p-phenylenediamine followed by coupling with m-cresol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of 4,4’-[p-Phenylenebis(azo)]di-m-cresol follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-[p-Phenylenebis(azo)]di-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4’-[p-Phenylenebis(azo)]di-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The mechanism of action of 4,4’-[p-Phenylenebis(azo)]di-m-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[p-Phenylenebis(azo)]di-m-phenol
- 4,4’-[p-Phenylenebis(azo)]di-o-cresol
- 4,4’-[p-Phenylenebis(azo)]di-p-cresol
Uniqueness
4,4’-[p-Phenylenebis(azo)]di-m-cresol is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity compared to its analogs. The presence of m-cresol units provides unique steric and electronic effects, influencing its behavior in chemical reactions and applications .
Properties
CAS No. |
27184-69-6 |
|---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-17(25)7-9-19(13)23-21-15-3-5-16(6-4-15)22-24-20-10-8-18(26)12-14(20)2/h3-12,25-26H,1-2H3 |
InChI Key |
ZSSHNGKTCZEMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
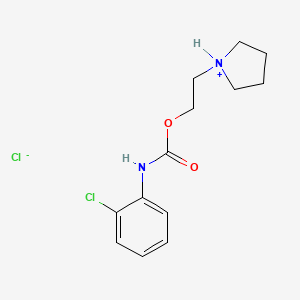
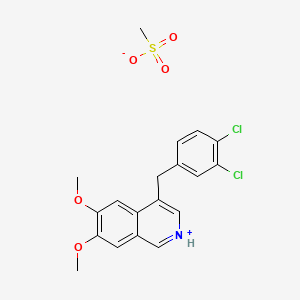
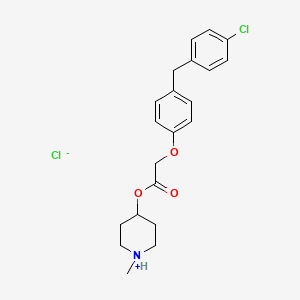
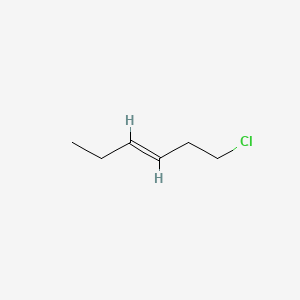
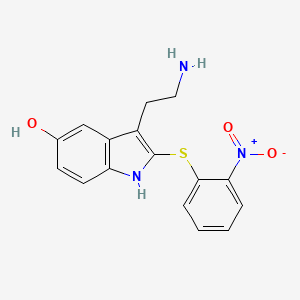
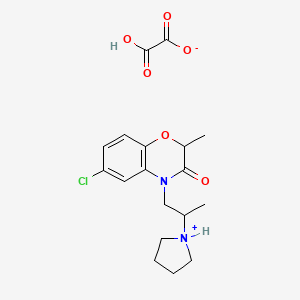
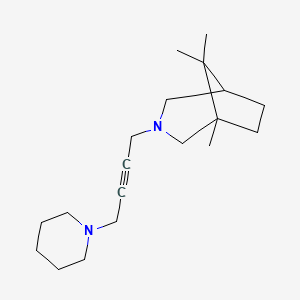
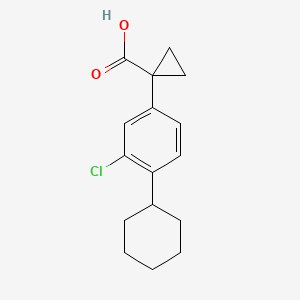


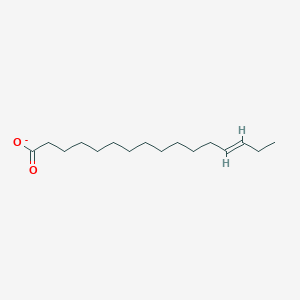
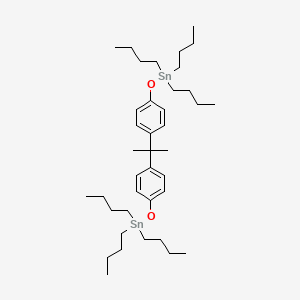
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
